2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid
CAS No.:
Cat. No.: VC15804421
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N3O3 |
|---|---|
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | 2-(2-amino-1-methylimidazol-4-yl)-2-oxoacetic acid |
| Standard InChI | InChI=1S/C6H7N3O3/c1-9-2-3(8-6(9)7)4(10)5(11)12/h2H,1H3,(H2,7,8)(H,11,12) |
| Standard InChI Key | SXWOHXXZASYYOF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(N=C1N)C(=O)C(=O)O |
Introduction
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid is a heterocyclic compound belonging to the imidazole family. It is characterized by a five-membered ring containing two nitrogen atoms, with an amino group and an oxo-acetic acid moiety attached to the imidazole ring. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural features and reactivity.
Reactivity
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid can participate in various chemical reactions due to its functional groups. These reactions may involve specific conditions such as temperature control, pH adjustments, and the use of solvents to facilitate reaction pathways.
Synthesis Methods
The synthesis of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid can be achieved through several methods, although detailed procedures are not specified in the available literature. Common reagents used in these synthesis routes typically involve organic chemistry techniques.
Biological Activities
Imidazole derivatives, including 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid, are known for their diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The compound's unique structural features allow it to engage in specific interactions within biological systems, which is crucial for its potential therapeutic applications. The presence of an amino group and an oxo-acetic acid moiety enhances its potential reactivity and biological interactions.
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